7-Bromonaphtho[1,2-b]benzofuran
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Overview
Description
7-Bromonaphtho[1,2-b]benzofuran is a chemical compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[1,2-b]benzofuran, characterized by the presence of a bromine atom at the 7th position of the naphtho[1,2-b]benzofuran structure
Preparation Methods
The synthesis of 7-Bromonaphtho[1,2-b]benzofuran can be achieved through several methods. One notable approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Chemical Reactions Analysis
7-Bromonaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Photochemical Reactions: The compound can participate in photochemical reactions, leading to the formation of various photoproducts.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and light sources for photochemical reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromonaphtho[1,2-b]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromonaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, compounds containing the naphtho[1,2-b]benzofuran core have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting their potential as therapeutic agents for diabetes mellitus . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
7-Bromonaphtho[1,2-b]benzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: The parent compound without the bromine substitution.
Dibenzo[b,d]furan: A related compound with significant biological activities, including anticancer and antimicrobial properties.
Benzofuran Derivatives: Compounds with a benzofuran core, known for their diverse pharmacological activities, including anti-tumor, antibacterial, and anti-viral activities.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
7-bromonaphtho[1,2-b][1]benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)18-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHHZSWXOUVTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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